1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the iodination of thymidine. One common method involves the use of triphenylphosphine (PPh3) and imidazole in dry tetrahydrofuran (THF) as solvents. Iodine (I2) is added slowly to the reaction mixture while maintaining the temperature below 25°C. The reaction is stirred at room temperature for 18 hours, followed by workup and purification through flash column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as azides or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: Used in the development of antiviral and anticancer agents.
Biology: Studied for its potential to inhibit viral replication.
Industry: Potential use in the synthesis of complex organic molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into nucleic acids, leading to the inhibition of viral DNA synthesis. The compound targets viral polymerases and disrupts the replication process, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
- 5’-deoxy-5’-iodouridine
- 5’-iodo-5’-deoxythymidine
- 5’-iodo-5’-deoxy-thymidine
Uniqueness
1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of the iodide group, which imparts distinct reactivity and biological activity compared to other similar nucleoside analogs .
Properties
Molecular Formula |
C10H13IN2O4 |
---|---|
Molecular Weight |
352.13 g/mol |
IUPAC Name |
1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3H2,1H3,(H,12,15,16)/t6?,7-,8-/m1/s1 |
InChI Key |
LEQXAJKTJWCXEC-SPDVFEMOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CI)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CI)O |
Origin of Product |
United States |
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